molecular formula C3H6ClFO B3380322 2-Propanol, 1-chloro-3-fluoro-, (S)- CAS No. 189937-19-7

2-Propanol, 1-chloro-3-fluoro-, (S)-

Cat. No. B3380322
M. Wt: 112.53 g/mol
InChI Key: ZNKJYZHZWALQNX-GSVOUGTGSA-N
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Description

“2-Propanol, 1-chloro-3-fluoro-, (S)-” is a chemical compound with the molecular formula C3H6ClFO . It is also known by other names such as “1-chloro-3-fluoropropan-2-ol” and “1-Chlor-3-fluor-2-propanol” in German . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1-chloro-3-fluoro-, (S)-” consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O) atoms . The exact mass of the molecule is 112.009125 Da .


Physical And Chemical Properties Analysis

“2-Propanol, 1-chloro-3-fluoro-, (S)-” has a density of 1.2±0.1 g/cm3, a boiling point of 158.1±20.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 46.0±6.0 kJ/mol, and it has a flash point of 49.4±21.8 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .

Safety And Hazards

“2-Propanol, 1-chloro-3-fluoro-, (S)-” is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if inhaled (H331), harmful if swallowed (H302), harmful in contact with skin (H312), and is a flammable liquid and vapour (H226) . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(2S)-1-chloro-3-fluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKJYZHZWALQNX-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426327
Record name 2-Propanol, 1-chloro-3-fluoro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1-chloro-3-fluoro-, (S)-

CAS RN

189937-19-7
Record name 2-Propanol, 1-chloro-3-fluoro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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